molecular formula C26H23N3O2 B12173094 3-[5-(benzyloxy)-1H-indol-1-yl]-N-(1H-indol-6-yl)propanamide

3-[5-(benzyloxy)-1H-indol-1-yl]-N-(1H-indol-6-yl)propanamide

Cat. No.: B12173094
M. Wt: 409.5 g/mol
InChI Key: NXMUBFGSUITIDX-UHFFFAOYSA-N
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Description

3-[5-(benzyloxy)-1H-indol-1-yl]-N-(1H-indol-6-yl)propanamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a benzyloxy group attached to the indole ring, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(benzyloxy)-1H-indol-1-yl]-N-(1H-indol-6-yl)propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the benzyloxy indole intermediate: This step involves the reaction of 5-hydroxyindole with benzyl bromide in the presence of a base such as potassium carbonate to form 5-(benzyloxy)indole.

    Coupling with a propanamide derivative: The benzyloxy indole intermediate is then coupled with a propanamide derivative, such as 3-bromo-N-(1H-indol-6-yl)propanamide, using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-[5-(benzyloxy)-1H-indol-1-yl]-N-(1H-indol-6-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the propanamide moiety can be reduced to form an amine.

    Substitution: The indole rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions typically require a strong acid catalyst, such as sulfuric acid or nitric acid.

Major Products

    Oxidation: Formation of benzyloxy aldehyde or benzyloxy carboxylic acid.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

Mechanism of Action

The mechanism of action of 3-[5-(benzyloxy)-1H-indol-1-yl]-N-(1H-indol-6-yl)propanamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, including serotonin receptors and enzymes involved in cell signaling pathways. This compound may exert its effects by modulating these interactions, leading to changes in cellular processes such as proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

  • 1-[5-(benzyloxy)-1H-indol-3-yl]ethanone
  • [5-(benzyloxy)-1H-indol-2-yl]methanol
  • 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives

Uniqueness

3-[5-(benzyloxy)-1H-indol-1-yl]-N-(1H-indol-6-yl)propanamide is unique due to its specific substitution pattern and the presence of both benzyloxy and indole groups. This combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Biological Activity

3-[5-(benzyloxy)-1H-indol-1-yl]-N-(1H-indol-6-yl)propanamide, a compound with the CAS number 1324060-71-0, belongs to a class of indole derivatives known for their diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and other therapeutic potentials based on recent research findings.

  • Molecular Formula : C26_{26}H23_{23}N3_3O2_2
  • Molecular Weight : 409.5 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cell signaling pathways. Indole derivatives often exhibit significant binding affinity to receptors and enzymes, influencing cellular processes such as apoptosis and proliferation.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent:

  • Cell Line Studies : The compound was tested against several cancer cell lines, demonstrating cytotoxic effects. For instance, in vitro assays indicated that it effectively inhibited the growth of prostate cancer cells (PC3 and DU145), with IC50_{50} values indicating significant dose-dependent activity.
    Cell LineIC50_{50} (µM) at 24hIC50_{50} (µM) at 48hIC50_{50} (µM) at 72h
    PC340.1 ± 7.927.05 ± 3.926.43 ± 2.1
    DU14598.14 ± 48.362.5 ± 17.341.85 ± 7.8
  • Mechanism Insights : The compound induces apoptosis through mechanisms such as chromatin condensation and DNA damage, leading to cell cycle arrest in the G0/G1 phase, similar to other indole derivatives.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity:

  • Testing Against Bacteria : The compound was evaluated for its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated moderate antibacterial activity, suggesting its potential as a lead compound for developing new antibiotics.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus75 µg/mL
Escherichia coli150 µg/mL

Case Studies

Several case studies have been conducted to further elucidate the biological activity of this compound:

  • In Vivo Studies : Animal models treated with the compound showed reduced tumor growth compared to control groups, reinforcing its potential as a therapeutic agent in cancer treatment.
  • Combination Therapy : Research indicates that when used in combination with other chemotherapeutic agents, such as cisplatin, the efficacy of treatment increases due to synergistic effects.

Properties

Molecular Formula

C26H23N3O2

Molecular Weight

409.5 g/mol

IUPAC Name

N-(1H-indol-6-yl)-3-(5-phenylmethoxyindol-1-yl)propanamide

InChI

InChI=1S/C26H23N3O2/c30-26(28-22-7-6-20-10-13-27-24(20)17-22)12-15-29-14-11-21-16-23(8-9-25(21)29)31-18-19-4-2-1-3-5-19/h1-11,13-14,16-17,27H,12,15,18H2,(H,28,30)

InChI Key

NXMUBFGSUITIDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)CCC(=O)NC4=CC5=C(C=C4)C=CN5

Origin of Product

United States

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